PF-04217903 mesylate

Description

Nomenclature and Structural Classification

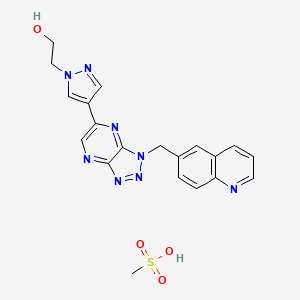

The compound methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol is a structurally complex molecule with a well-defined IUPAC name: 2-(4-{1-[(quinolin-6-yl)methyl]-1H-triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol; methanesulfonic acid. Its molecular formula is C₂₀H₂₀N₈O₄S , with a molecular weight of 468.49 g/mol .

Structural Components:

- Triazolopyrazine Core : A fused bicyclic system comprising a triazolo[4,5-b]pyrazine scaffold, which serves as the central pharmacophore.

- Quinolin-6-ylmethyl Substituent : A quinoline moiety attached via a methylene linker at the triazole N1 position, critical for target binding.

- Pyrazole-Ethanol Side Chain : A 4-pyrazolyl group at the pyrazine C6 position, linked to an ethanol moiety, enhancing solubility and hydrogen-bonding potential.

- Methanesulfonic Acid Counterion : Improves physicochemical stability and solubility.

Table 1: Structural Features and Functional Roles

| Component | Role |

|---|---|

| Triazolopyrazine core | ATP-competitive kinase inhibition |

| Quinolin-6-ylmethyl | π-Stacking with tyrosine residues |

| Pyrazole-ethanol | Solubility and hydrogen bonding |

| Methanesulfonic acid | Salt formation for stability |

Historical Context of Discovery and Development

The compound emerged from efforts to develop selective inhibitors of c-MET (hepatocyte growth factor receptor), a receptor tyrosine kinase implicated in cancer progression. Early hits, such as oxindole hydrazides, exhibited selectivity but suffered from metabolic instability. Structure-based drug design (SBDD) led to the replacement of labile scaffolds with the triazolopyrazine core, which improved metabolic stability while retaining potency.

Key milestones:

- 2009 : Enzymatic characterization of c-MET inhibitors highlighted the need for selectivity against mutations like Y1230C.

- 2012 : Introduction of PF-04217903 (the mesylate salt of the compound) as a clinical candidate with >1,000-fold selectivity over 208 kinases.

- 2021 : Optimization studies focused on mitigating PDE3 selectivity issues while maintaining c-MET potency.

Position Within Triazolopyrazine Chemical Space

Triazolopyrazines are a subclass of nitrogen-rich heterocycles with diverse biological activities. This compound occupies a unique niche due to:

- Substitution Pattern : The quinolin-6-ylmethyl group distinguishes it from simpler triazolopyrazines, enabling selective c-MET binding.

- Salt Form : Methanesulfonic acid (MSA) enhances aqueous solubility compared to free bases, a feature shared with other MSA-salified kinase inhibitors.

- Stereochemical Considerations : The (S)-enantiomer of the methylene linker optimizes hydrophobic interactions with c-MET’s ATP-binding pocket.

Table 2: Comparison with Representative Triazolopyrazines

| Compound | Target | Key Structural Differences |

|---|---|---|

| PF-04217903 | c-MET | Quinolin-6-ylmethyl, pyrazole-ethanol |

| OSM-Series 4 | Plasmodium | Chlorophenyl, difluoromethoxy |

| A011 | ATM kinase | Triazolo[4,5-c]quinoline core |

Significance in Biochemical Research

This compound has advanced understanding of kinase inhibition mechanisms and cancer therapeutics:

- c-MET Selectivity : Its >1,000-fold selectivity over other kinases (e.g., PDE3) clarified the role of π-stacking with Tyr1230 in c-MET specificity.

- Mutation Studies : Resistance mechanisms, such as D1228V and Y1230H mutations, were identified using this inhibitor, informing second-generation drug design.

- Tool Compound : Used to dissect c-MET signaling in gastric, lung, and renal cancers via in vitro and xenograft models.

Table 3: Biochemical Profiling Data

| Parameter | Value | Source |

|---|---|---|

| c-MET Ki | 6–7 nM | |

| PDE3 Selectivity Ratio | >1,000 | |

| Cellular IC50 | 3–4 nM (SNU-5 cells) |

Properties

IUPAC Name |

methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N8O.CH4O3S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEMHKVWZJTVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647715 | |

| Record name | Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956906-93-7 | |

| Record name | PF-04217903 mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956906937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04217903 MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149X53W31J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ring Formation Methodology

The triazolo[4,5-b]pyrazine system is constructed through cyclization reactions. Key steps from patented routes include:

Reaction Conditions

| Parameter | Optimal Value | Source |

|---|---|---|

| Starting Material | 3-Aminopyrazine-2-carboxylic acid | |

| Cyclizing Agent | Isoamyl nitrite | |

| Solvent | DMF/Water (4:1) | |

| Temperature | 0°C → RT | |

| Reaction Time | 12-24 h |

This method produces the triazolopyrazine core in 68-72% yield. Alternative approaches using copper-catalyzed azide-alkyne cycloaddition have been reported but show lower regioselectivity.

Pyrazole-Ethanol Sidechain Installation

Tosylate Displacement Method

Key steps from radiofluorination studies provide insights for ethanol group introduction:

Reaction Optimization Data

| Entry | Solvent | Base | Conversion |

|---|---|---|---|

| 1 | DMF | Cs2CO3 | 99% |

| 2 | MeCN | None | 45% |

| 3 | THF | Cs2CO3 | 83% |

The optimal conditions (Entry 1) use:

- Precursor : 6-(1H-pyrazol-4-yl)-1H-triazolo[4,5-b]pyrazine

- Alkylating Agent : Ethylene di(p-toluenesulfonate)

- Base : Cesium carbonate (1.1 eq)

- Temperature : 110°C

- Time : 10 min

Methanesulfonic Acid Salt Formation

Acid Synthesis and Salt Preparation

The counterion is prepared via improved sulfite alkylation:

Patented Process Parameters

\begin{equation*}

\text{CH}_3\text{O}_2\text{S-O-SO}_3\text{CH}_3 + 2 \text{Na}_2\text{SO}_3 \xrightarrow{\text{H}_2\text{O, 95°C}} 2 \text{CH}_3\text{SO}_3\text{Na} + \text{Na}_2\text{SO}_4

\end{equation*}

Key innovations from CN1218040A:

- Molar ratio $$\text{SO}_3^{2-}$$:Dimethyl sulfate = 2:1

- Reaction time ≥4 h at 95°C

- pH maintained ≥6 with NaOH

Salt Formation Protocol

- Dissolve free base in anhydrous ethanol (0.1 M)

- Add methanesulfonic acid (1.05 eq) dropwise at 0°C

- Stir 2 h, filter precipitate

- Recrystallize from ethanol/water (3:1)

Process Optimization and Scaling

Critical Quality Attributes

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity (HPLC) | ≥99.5% | C18, 0.1% TFA |

| Residual Solvents | <500 ppm | GC-MS |

| Water Content | <0.5% | Karl Fischer |

Large-scale production (≥1 kg) requires:

Chemical Reactions Analysis

Types of Reactions: PF 04217903 mesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Substitution reactions can introduce different substituents on the core structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various analogs and derivatives of PF 04217903 mesylate, each with potentially different biological activities .

Scientific Research Applications

Anticancer Research

The primary application of this compound lies in cancer research, specifically as an ATP-competitive c-Met kinase inhibitor . Research indicates that it exhibits a Ki value of 4.8 nM for human c-Met and shows over 1000-fold selectivity against a panel of 208 kinases, minimizing off-target effects . This selectivity positions it as a valuable tool for studying c-Met function and its role in tumor progression.

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that the compound effectively inhibits c-Met-mediated signaling pathways, which are crucial in processes such as cell proliferation, migration, and survival. This makes it a candidate for further development as a targeted therapy in cancers where c-Met is overexpressed.

Synthesis and Characterization

The synthesis of methanesulfonic acid; 2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol involves various organic reactions that utilize methanesulfonic acid as a reagent. Its strong acidity and solubility in both water and organic solvents facilitate numerous chemical transformations.

Synthesis Methodology

The synthesis typically involves:

- Formation of the Triazole Ring : Using quinoline derivatives, triazole formation can be achieved through cyclization reactions.

- Substitution Reactions : The introduction of the pyrazole moiety occurs via nucleophilic substitution methods.

- Final Coupling : The final product is obtained through coupling reactions that incorporate methanesulfonic acid to enhance solubility and reactivity.

Antimicrobial Activity

Beyond its anticancer properties, preliminary studies suggest that derivatives of compounds similar to methanesulfonic acid; 2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol exhibit antimicrobial activity. Compounds containing quinoline and pyrazole structures have been shown to possess significant antibacterial effects against various pathogens .

Antimicrobial Testing

Studies have indicated:

- Activity Against Bacteria : Certain synthesized derivatives demonstrated notable inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa.

- Fungal Inhibition : Some compounds showed effectiveness against fungal strains such as Candida albicans.

Industrial Applications

Methanesulfonic acid's characteristics make it suitable for various industrial applications:

- Catalyst in Organic Synthesis : Its strong acidity allows it to act as an effective catalyst in numerous organic reactions, including polymerizations and esterifications.

- Reagent for Sulfonamide Formation : The compound can react with amines to form stable sulfonamides, which are important intermediates in pharmaceutical chemistry .

Mechanism of Action

PF 04217903 mesylate exerts its effects by selectively inhibiting the MET receptor tyrosine kinase. The compound binds to the ATP-binding site of MET, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in tumor growth, survival, and angiogenesis. The primary molecular targets include MET and its downstream effectors such as PI3K/AKT and MAPK/ERK pathways .

Comparison with Similar Compounds

Comparison with Similar c-MET Inhibitors

Structural and Pharmacological Comparisons

PF-04217903 belongs to a class of triazolo-pyrazine derivatives optimized for c-MET selectivity. Key structural analogs and competitors include Foretinib (GSK1363089) , Cabozantinib (XL184) , ARQ 197 , and PF02341066 .

Table 1: Structural and Functional Comparison of c-MET Inhibitors

Key Differentiators

Selectivity : PF-04217903 exhibits >1,000-fold selectivity for c-MET over 98% of tested kinases, including VEGFR2 and AXL, reducing off-target toxicity risks . In contrast, Foretinib and Cabozantinib inhibit VEGFR2, causing hypertension and edema in clinical trials .

Mechanism: Unlike ARQ 197 (non-ATP competitive), PF-04217903 competes directly with ATP, achieving full kinase inhibition at lower concentrations .

Pharmacokinetics : PF-04217903 has superior oral bioavailability (F = 65% in rats) compared to PF02341066 (F = 43%) due to its mesylate salt formulation .

Clinical Efficacy: In GTL-16 gastric cancer xenografts, PF-04217903 induced tumor regression at 10 mg/kg/day, whereas Cabozantinib required 30 mg/kg/day for similar effects .

Research Findings and Challenges

Advantages of PF-04217903

- Targeted Therapy: PF-04217903 suppresses c-MET-dependent pathways (e.g., AKT, STAT5, Gab-1) without blocking HGF binding, preserving normal tissue signaling .

- Chemical Stability : Replacement of the oxindole hydrazide scaffold with triazolopyrazine improved metabolic stability (t₁/₂ > 4 hours in human hepatocytes) .

Limitations

Biological Activity

Methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol, commonly referred to as PF-04217903 mesylate, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structure and Composition

This compound has the following molecular formula:

- Molecular Formula : C20H20N8O4S

- Molecular Weight : 420.49 g/mol

The compound features a complex structure that includes a quinoline moiety, triazole, and pyrazole rings, which contribute to its biological properties.

Physical Properties

| Property | Value |

|---|---|

| Density | 1.48 g/cm³ |

| Solubility | High in water and organic solvents |

| State | Colorless liquid or white solid |

This compound exhibits high selectivity for the c-Met receptor tyrosine kinase, showing over 1000-fold selectivity compared to other kinases. This selectivity minimizes off-target effects, making it a valuable tool in cancer research and therapy.

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties:

- Inhibition of Tumor Growth : In preclinical studies, PF-04217903 demonstrated efficacy in inhibiting growth in various cancer cell lines.

- Combination Therapy : The compound has shown promise in combination with other chemotherapeutic agents to overcome multidrug resistance in cancer therapy .

Case Studies

- Study on Lung Cancer : A study involving small cell lung cancer cells reported that this compound effectively reduced cell proliferation and induced apoptosis through c-Met inhibition .

- Atherosclerosis Treatment : Another investigation revealed its potential use in treating atherosclerosis by inhibiting PDGF receptor kinase activity, which is implicated in vascular smooth muscle cell proliferation .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits c-Met signaling pathways, leading to reduced cellular migration and invasion in cancer models.

In Vivo Studies

Animal models treated with this compound showed significant tumor regression compared to control groups. The compound's ability to inhibit angiogenesis was also noted, further supporting its antitumor potential.

Q & A

Q. What are the key steps in synthesizing methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol, and how are intermediates purified?

- Methodological Answer : The synthesis involves multi-step heterocyclic reactions. For example, the triazolopyrazine scaffold is constructed via cyclization of hydrazine derivatives with propargyl alcohol under reflux in ethanol (12–24 hours), followed by coupling with quinoline-6-ylmethyl groups . Purification often employs recrystallization from ethanol/DMF mixtures (1:1) or column chromatography using silica gel. Key intermediates are characterized via H/C NMR and HPLC to confirm purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Confirms regiochemistry of the triazolopyrazine and pyrazole rings (e.g., H NMR coupling constants for diastereotopic protons) .

- HPLC : Validates purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H] for CHNOS) .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound, and what challenges arise during refinement?

Q. How was the exquisite selectivity of this compound for c-MET kinase over other kinases achieved?

- Methodological Answer : Structural optimization leveraged co-crystal structures with the c-MET kinase domain (PDB: 4XYO). Key steps:

- Replacement of the labile oxindole hydrazide scaffold with a stable triazolopyrazine core to avoid off-target interactions .

- Introduction of the quinolin-6-ylmethyl group to occupy a hydrophobic pocket unique to c-MET .

- Kinase profiling against a panel of 400+ kinases confirmed >1000-fold selectivity for c-MET .

Q. What in vivo models are used to validate the antitumor efficacy of this compound, and how are PK/PD parameters optimized?

- Methodological Answer :

- Xenograft Models : c-MET-dependent tumors (e.g., NCI-H441 lung cancer) are implanted in nude mice. Dosing at 50 mg/kg orally twice daily achieves >80% tumor growth inhibition .

- PK/PD Optimization : Microsomal stability assays (human liver microsomes) guide structural modifications (e.g., ethanol side chain for improved solubility). Key parameters: > 4 hours, > 5 µM .

Q. How do researchers address contradictions in activity data caused by solvent effects or counterion interactions?

- Methodological Answer :

- Solvent Screening : DMSO vs. ethanol solubility studies (e.g., >10 mg/mL in ethanol reduces aggregation artifacts) .

- Counterion Effects : Methanesulfonic acid enhances crystallinity but may alter bioactivity. Comparative assays with HCl or tosylate salts validate intrinsic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.